molecular formula C3BrF3N2S B1281600 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 37461-61-3

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No. B1281600
Key on ui cas rn: 37461-61-3
M. Wt: 233.01 g/mol
InChI Key: LGTVLLPQCMJOGT-UHFFFAOYSA-N
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Patent
US07402606B2

Procedure details

To 3 mL of 48% aqueous HBr was added 1.0 g (5.9 mmol) of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine with stirring. The mixture was cooled in a salt ice-water bath, and 2.27 mL (44 mmol) of bromine was added slowly dropwise. The salt ice-water bath was replaced with an ice-water bath and a solution of 1.05 g (15 mmol) of sodium nitrite in 1.5 mL of water was added slowly dropwise. The reaction mixture was stirred for 1 h and then let warm to room temperature. The mixture was neutralized with 5M aqueous sodium hydroxide, and the resulting precipitate was filtered off. The filtrate was extracted with chloroform, and the extract was dried over magnesium sulfate before being concentrated to afford 750 mg (54%) of 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, 330 mg (1.4 mmol) of which was added to a solution of 240 mg (1.6 mmol) of (3S)-4,4-dimethyl-3-pyrrolidinol hydrochloride and 0.73 mL (4.2 mmol) of N,N-diisopropylethylamine in 5 mL of isopropanol. The reaction mixture was heated at reflux for 2 h, and then concentrated. The residue was purified by silica gel chromatography eluting with 0.3:9.7 methanol dichloromethane to afford 328 mg (88%) of (3S)-4,4-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinol. 1H NMR (300 MHz, DMSO-d6) δ 5.31 (d, J=5 Hz, 1H), 3.89-3.76 (m, 2H), 3.40-3.22 (m, 3H), 1.02 (s, 3H), 1.00 (s, 3H). Cl-LCMS m/z 268 (M+H).
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.27 mL
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BrH:1].[F:2][C:3]([F:11])([F:10])[C:4]1[S:8][C:7](N)=[N:6][N:5]=1.BrBr.N([O-])=O.[Na+].[OH-].[Na+]>O>[Br:1][C:7]1[S:8][C:4]([C:3]([F:11])([F:10])[F:2])=[N:5][N:6]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
Br
Name
Quantity
1 g
Type
reactant
Smiles
FC(C1=NN=C(S1)N)(F)F
Step Two
Name
Quantity
2.27 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
1.05 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in a salt ice-water bath
CUSTOM
Type
CUSTOM
Details
The salt ice-water bath was replaced with an ice-water bath
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC(=NN1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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